Enhanced Chiral Recognition: Quantitative Binding Free Energy Difference Between Dansyl-L-leucine Enantiomers
Computational studies directly comparing the binding of Dansyl-L-leucine and Dansyl-D-leucine to a chiral molecular micelle (poly(SULV)) reveal a significant difference in their free energy of binding. The L-enantiomer exhibits substantially stronger binding than its D-counterpart, a key metric for effective chiral discrimination [1].
| Evidence Dimension | Calculated Binding Free Energy (ΔG) |
|---|---|
| Target Compound Data | -21.8938 kJ·mol⁻¹ |
| Comparator Or Baseline | Dansyl-D-leucine: -14.5811 kJ·mol⁻¹ |
| Quantified Difference | 7.3127 kJ·mol⁻¹ (L-isomer binds more strongly) |
| Conditions | Molecular dynamics simulation of binding to poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)) [1] |
Why This Matters
A larger difference in binding free energy between enantiomers is directly correlated with superior separation performance in chiral chromatography, making Dansyl-L-leucine a robust model for method development.
- [1] Morris, K. F., et al. (2021). Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle: A Molecular Dynamics Investigation. Open J Phys Chem, 11(2), 64–86. View Source
